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Abstract

LP-65 is a novel small molecule that acts as a dual inhibitor of two key signaling proteins: mitogen-activated protein kinase kinase (MEK) and the me:
(mTOR). By targeting both of these pathways, which are often dysregulated in various cancers, LP-65 presents a promising therapeutic strategy to o\
and enhance anti-tumor efficacy. This technical guide provides a comprehensive overview of the structure, properties, and biological activity of LP-65
protocols and a visualization of its mechanism of action.

Compound Structure and Properties

LP-65 is a complex synthetic molecule with the chemical formula C47H53F3IN7010. Its structure is defined by the following SMILES string:
FC1=C(F)C(NC2=C(F)C=C(I)C=C2)=C(C(NOCCOCCOCCOCCC(OCC3=CC(C4=CC=C(C(N5CCOC[C@@H]5C)=NC(N6CCOC[C@@H]6C)=N7)C"
[1

Property Value Reference
Molecular Formula C47H53F3IN7010 [1]
Molecular Weight 1059.86 g/mol [1]

FC1=C(F)C(NC2=C(F)C=C(l)C=C2)=C(C(NOCCOCCOCCOC
SMILES CC(OCC3=CC(C4=CC=C(C(NSCCOC[C@@H]5C)=NC(N6C  [1]
COC[C@@H]6C)=N7)C7=N4)=CC=C30C)=0)=0)C=C1

Biological Activity and Quantitative Data

LP-65 has been demonstrated to be a potent dual inhibitor of MEK and mTOR.[1][2] Its inhibitory activity has been quantified in vitro, and it has show
cell proliferation and signaling pathways.[2]

Target IC50 Cell Lines Reference
Human glioma (D54) and human melanoma

MEK 83.2nM [11[2]
(A375) cells
Human glioma (D54) and human melanoma

mTOR 40.5nM [1][2]

(A375) cells

In addition to its in vitro activity, LP-65 has been evaluated in a murine model of myeloproliferative neoplasm (myelofibrosis), where it demonstrated tl
40 mg/kg.[2]

Mechanism of Action: Targeting the MEK/ERK and PIBK/AKT/mTOR Pathways
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LP-65 exerts its anti-cancer effects by simultaneously blocking two critical signaling cascades: the RAS/RAF/MEK/ERK pathway and the PI3K/AKT/r

are central regulators of cell growth, proliferation, survival, and metabolism, and their aberrant activation is a hallmark of many cancers.

The following diagram illustrates the signaling pathways and the points of inhibition by LP-65.
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Caption: Dual inhibition of MEK and mTORC1 by LP-65.

Experimental Protocols

The following are generalized experimental protocols based on standard methodologies for the synthesis and evaluation of kinase inhibitors. For the :

LP-65, it is essential to consult the supplementary information of the primary research article: Van Dort ME, et al. Synthesis and Biological Evaluation
Inhibitors as Novel Anticancer Agents. J Med Chem. 2025 Jun 12;68(11):11406-11418.

Chemical Synthesis of LP-65

The synthesis of LP-65 involves a multi-step organic synthesis approach, likely culminating in the coupling of the MEK-inhibiting and mTOR-inhibiting

General Workflow for Synthesis:
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Caption: General synthetic workflow for a dual-target inhibitor.

Materials and Reagents:

Starting materials for the MEK and mTOR inhibitor pharmacophores.

Linker precursors (e.g., polyethylene glycol derivatives).

Coupling reagents (e.g., HATU, DCC).

Organic solvents (e.g., DMF, DCM, THF).

Purification media (e.g., silica gel, reverse-phase HPLC columns).

Procedure (Conceptual):

Synthesize the core structures of the MEK inhibitor and the mTOR inhibitor separately, including functional groups for later conjugation.

Synthesize the linker molecule with appropriate reactive ends.

Conjugate the MEK inhibitor moiety to one end of the linker.

Purify the intermediate product.

Conjugate the mTOR inhibitor moiety to the other end of the linker.

Purify the final compound, LP-65, using high-performance liquid chromatography (HPLC).

Confirm the structure and purity of LP-65 using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 values of LP-65 against MEK and mTOR kinases.

Materials:

Recombinant human MEK1 and mTOR kinases.

Kinase-specific substrates (e.g., inactive ERK2 for MEK1, a peptide substrate for mTOR).

ATP.

LP-65 at various concentrations.

Assay buffer.
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« Detection reagents (e.g., phosphospecific antibodies, luminescence-based ATP detection kits).

Procedure:

* Prepare a series of dilutions of LP-65.

« In a multi-well plate, add the kinase, its specific substrate, and the assay buffer.

« Add the diluted LP-65 or a vehicle control to the wells.

« Initiate the kinase reaction by adding ATP.

« Incubate the plate at a controlled temperature for a specific period.

« Stop the reaction.

« Quantify the kinase activity by measuring the amount of phosphorylated substrate or the amount of ATP consumed.
« Plot the percentage of kinase inhibition against the logarithm of the LP-65 concentration.

« Calculate the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assays

Objective: To evaluate the effect of LP-65 on cell proliferation and intracellular signaling.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo):

* Seed cancer cells (e.g., D54 glioma, A375 melanoma) in 96-well plates and allow them to adhere overnight.

» Treat the cells with a range of concentrations of LP-65 for a specified duration (e.g., 72 hours).

« Add the proliferation assay reagent (e.g., MTT, CellTiter-Glo) to each well.

» Incubate as per the manufacturer's instructions.

» Measure the absorbance or luminescence to determine the number of viable cells.

« Calculate the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis for Signaling Pathway Modulation:

o Culture cells to a suitable confluency and then treat with LP-65 at various concentrations for a defined period.
» Lyse the cells to extract total proteins.

« Determine the protein concentration of the lysates.

« Separate the proteins by size using SDS-PAGE.

« Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

+ Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-ERK, total ERK, phospho-S6K, total S6K).
 Incubate with a corresponding secondary antibody conjugated to a detectable enzyme (e.g., HRP).

» Visualize the protein bands using a chemiluminescent substrate and an imaging system.

« Analyze the band intensities to assess the effect of LP-65 on the phosphorylation status of the target proteins.
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Conclusion

LP-65 is a potent dual MEK/mTOR inhibitor with significant anti-proliferative activity in cancer cells. Its mechanism of action, involving the simultaneol
oncogenic signaling pathways, represents a promising strategy for cancer therapy. The data and protocols presented in this guide provide a foundatic
and drug development professionals interested in the further investigation and potential clinical application of LP-65 and similar dual-target inhibitors.

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols are generalized and should be
specific laboratory conditions. For detailed and definitive procedures, please refer to the cited primary literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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